molecular formula C13H20N2 B2613655 1-[(3-Methylphenyl)methyl]-1,4-diazepane CAS No. 926249-17-4

1-[(3-Methylphenyl)methyl]-1,4-diazepane

Cat. No.: B2613655
CAS No.: 926249-17-4
M. Wt: 204.317
InChI Key: OMFBEACZDBAGCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Methylphenyl)methyl]-1,4-diazepane is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.317. The purity is usually 95%.
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Scientific Research Applications

Synthetic Utility and Chemical Reactivity

1-[(3-Methylphenyl)methyl]-1,4-diazepane, as a structural motif, has been explored in various synthetic applications and chemical reactivity studies. While specific references to "this compound" are rare, research on closely related 1,4-diazepane derivatives reveals their significance in synthetic chemistry and potential pharmacological interests.

  • Synthesis of Key Intermediates : A practical synthesis route for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for Rho–kinase inhibitors, showcases the utility of 1,4-diazepane derivatives in drug synthesis. This process involves intramolecular cyclization techniques demonstrating the structural flexibility and reactivity of the 1,4-diazepane scaffold in complex molecule construction (Gomi et al., 2012).

  • Characterization of New Compounds : The synthesis and characterization of a series of 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes and their derivatives highlight the chemical diversity achievable with 1,4-diazepane rings. These compounds were analyzed using NMR, IR spectroscopy, and mass spectrometry, illustrating the diazepane ring's adaptability in forming stable, crystalline solids with potential for further chemical modification and study (Moser & Vaughan, 2004).

  • Microwave-assisted Synthesis : The microwave-assisted synthesis of 1,4-diazepin-5-ones and their reduction products offers an efficient access to 1,4-diazepane derivatives. This method emphasizes the role of innovative techniques in enhancing the synthesis of diazepane-based compounds, potentially leading to novel applications in medicinal chemistry and material science (Wlodarczyk et al., 2007).

  • Multicomponent Synthetic Approaches : Research into user-friendly, stereoselective, one-pot access to 1,4-diazepane derivatives via a cyclodehydrative three-component reaction with 1,3-dicarbonyls underlines the strategic importance of diazepanes in constructing complex molecular frameworks efficiently. Such multicomponent reactions represent a valuable tool in organic synthesis, offering a route to diverse diazepane-based structures with potential pharmacological activities (Sotoca et al., 2009).

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-12-4-2-5-13(10-12)11-15-8-3-6-14-7-9-15/h2,4-5,10,14H,3,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFBEACZDBAGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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